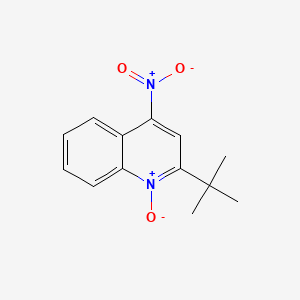
2-Tert-butyl-4-nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its unique chemical properties and its applications in various research domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-nitroquinoline 1-oxide is extensively used in scientific research due to its ability to induce specific chemical reactions and its role as a model compound in various studies. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and oxidation reactions.
Biology: Employed in studies related to DNA damage and repair mechanisms.
Medicine: Investigated for its potential anticancer properties and its role in understanding carcinogenesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-nitroquinoline 1-oxide involves its interaction with cellular macromolecules, particularly DNA. The compound induces DNA lesions that are typically repaired by nucleotide excision repair mechanisms. The nitro group undergoes metabolic reduction to form reactive intermediates that can covalently bind to DNA, leading to mutations and potential carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
4-Nitroquinoline 1-oxide: A closely related compound with similar chemical properties and applications.
4-Hydroxyaminoquinoline 1-oxide: A metabolite of 4-nitroquinoline 1-oxide known for its carcinogenic properties.
Uniqueness: 2-Tert-butyl-4-nitroquinoline 1-oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
33241-27-9 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-8-11(15(17)18)9-6-4-5-7-10(9)14(12)16/h4-8H,1-3H3 |
InChI-Schlüssel |
DDDUZASKIDGAFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


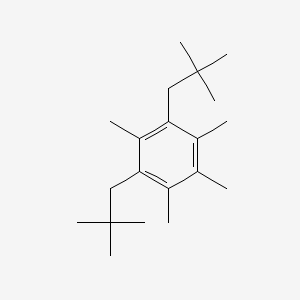

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)

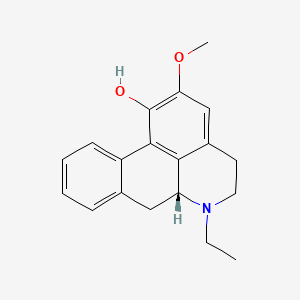
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
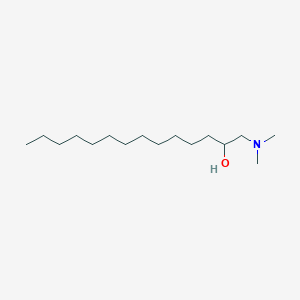
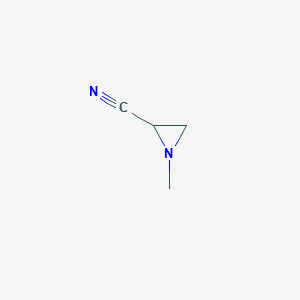
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
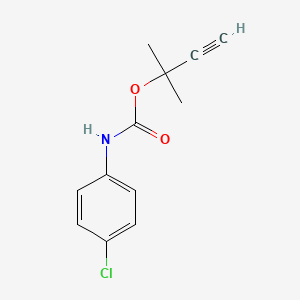
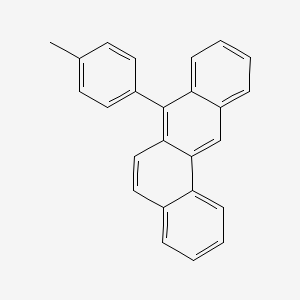
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

